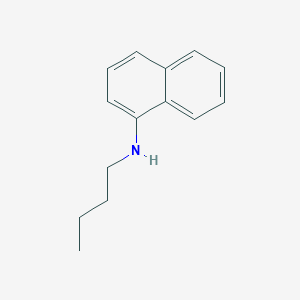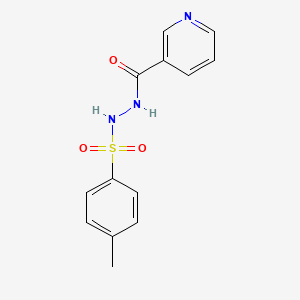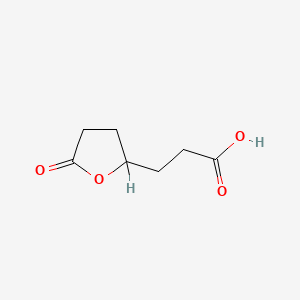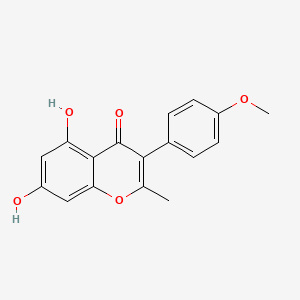
2-甲基-4-(3-甲基苯基)丁-3-炔-2-醇
描述
“2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol” is a chemical compound with the molecular formula C11H12O . It is classified as an alkynyl alcohol .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Methylbut-3-yn-2-ol, arises from the condensation of acetylene and acetone. The addition can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol” can be represented by the SMILES notation: CC©(C#CC1=CC=CC=C1)O .科学研究应用
合成和结构分析
化合物 2-甲基-4-(3-甲基苯基)丁-3-炔-2-醇已用于各种合成和结构分析中。Praveenkumar 等人 (2021) 的一项研究探讨了其在合成和光谱分析 4-(4-N-己氧基苯基)-2-甲基-3-丁炔-2-醇中的用途,展示了其作为实验室试剂中中间化合物的潜力 (Praveenkumar 等人,2021)。此外,乔-r (2014) 报告了该化合物的变体的合成,通过核磁共振和 X 射线衍射分析展示了其结构 (Qiao-r,2014)。
代谢工程和生物燃料生产
在代谢工程领域,George 等人 (2015) 讨论了在大肠杆菌中设计异源异戊二烯途径以生产支链五碳醇,这是生物燃料开发的关键。这项研究强调了改造微生物途径以生产有价值化合物的潜力 (George 等人,2015)。
大气和环境研究
Goldan 等人 (1993) 在北美松树林中观察到与 2-甲基-4-(3-甲基苯基)丁-3-炔-2-醇密切相关的 C5 醇排放,强调了其在大气化学和生态研究中的重要性 (Goldan 等人,1993)。
抗菌和抗真菌特性
在药学中,Khan 和 Shoeb (1984) 从 Rhynchosia suaveolens 中分离出化合物,包括 2-甲基-4-(3-甲基苯基)丁-3-炔-2-醇的衍生物,并证明了它们的抗菌活性。这为在药物应用中探索这些化合物开辟了途径 (Khan & Shoeb,1984)。
聚合和材料科学
在材料科学中,Davis 和 Hunter (1959) 研究了乙炔衍生物的聚合,包括结构相似的 4-戊烯-2-炔-1-醇,突出了此类化合物在开发新材料中的相关性 (Davis & Hunter,1959)。
生化分析
Biochemical Properties
2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites. The compound’s role in these pathways highlights its potential impact on overall metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-methyl-4-(3-methylphenyl)but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10-5-4-6-11(9-10)7-8-12(2,3)13/h4-6,9,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUCDVKEFJTWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569788 | |
| Record name | 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63079-66-3 | |
| Record name | 2-Methyl-4-(3-methylphenyl)but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)




![1-Oxa-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B3055037.png)

![1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B3055039.png)
![2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3055043.png)

![5-hydroxy-5H-furo[3,4-f][1,3]benzodioxol-7-one](/img/structure/B3055048.png)
![7-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B3055049.png)
![Methyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B3055051.png)
